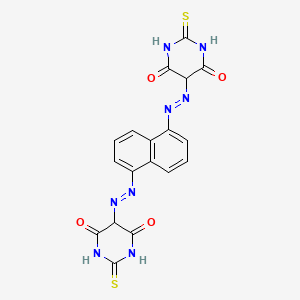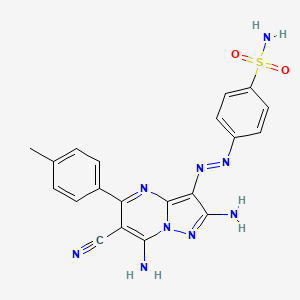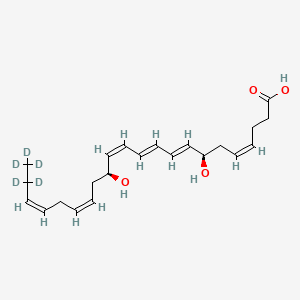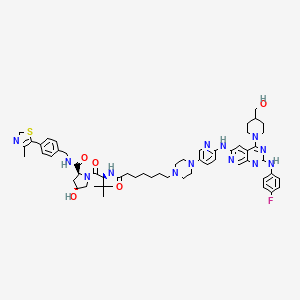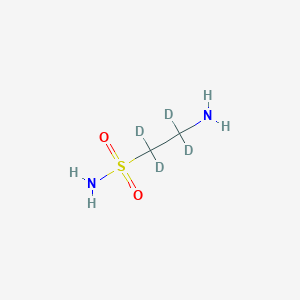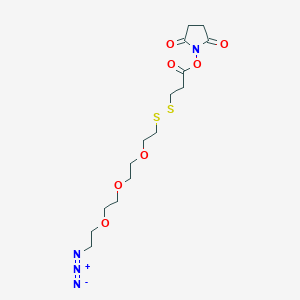![molecular formula C78H125N7O36 B12415486 5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12415486.png)
5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid is a complex organic molecule characterized by multiple acetamido and acetyloxy groups. This compound is notable for its intricate structure, which includes several hexylamino and oxan-2-yl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the preparation of the oxan-2-yl intermediates, which are then functionalized with acetamido and acetyloxy groups. The hexylamino groups are introduced through nucleophilic substitution reactions, followed by the formation of the final product through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. It requires advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. The production process is typically carried out in specialized facilities equipped with the necessary instrumentation to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The acetyloxy groups can be oxidized to form carboxylic acids.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The hexylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido and acetyloxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid
- This compound
Uniqueness
This compound is unique due to its highly complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to interact with various molecular targets makes it a valuable tool in scientific research.
Properties
Molecular Formula |
C78H125N7O36 |
|---|---|
Molecular Weight |
1736.9 g/mol |
IUPAC Name |
5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C78H125N7O36/c1-46(86)82-66-72(116-55(10)95)69(113-52(7)92)58(40-110-49(4)89)119-75(66)107-34-22-16-13-19-31-79-61(98)28-37-104-43-78(85-64(101)26-25-27-65(102)103,44-105-38-29-62(99)80-32-20-14-17-23-35-108-76-67(83-47(2)87)73(117-56(11)96)70(114-53(8)93)59(120-76)41-111-50(5)90)45-106-39-30-63(100)81-33-21-15-18-24-36-109-77-68(84-48(3)88)74(118-57(12)97)71(115-54(9)94)60(121-77)42-112-51(6)91/h58-60,66-77H,13-45H2,1-12H3,(H,79,98)(H,80,99)(H,81,100)(H,82,86)(H,83,87)(H,84,88)(H,85,101)(H,102,103)/t58-,59-,60+,66-,67-,68+,69+,70+,71-,72-,73-,74+,75?,76?,77?,78?/m0/s1 |
InChI Key |
ABXLBOHQKKKSPI-LXXGFOMQSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1OCCCCCCNC(=O)CCOCC(COCCC(=O)NCCCCCCOC2[C@H]([C@@H]([C@@H]([C@@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCCCCOC3[C@H]([C@@H]([C@@H]([C@@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCCCNC(=O)CCOCC(COCCC(=O)NCCCCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


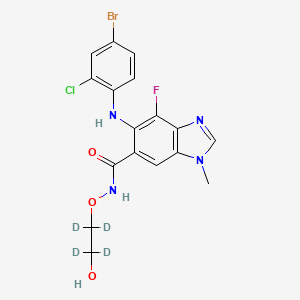
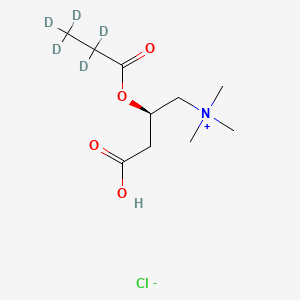
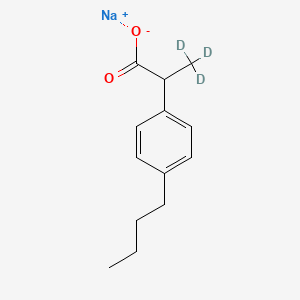
![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)
